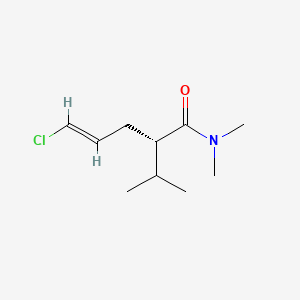
(2S,4E)-5-クロロ-N,N-ジメチル-2-(1-メチルエチル)-4-ペンテンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide is a synthetic organic compound characterized by its unique structural features It is a derivative of pentenoic acid and contains a chloro group, a dimethylamino group, and an isopropyl group
科学的研究の応用
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S,4E)-5-Chloro-2-(1-methylethyl)-4-pentenoic acid.
Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through a reaction with dimethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to ensure sustainability.
化学反応の分析
Types of Reactions
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Dechlorinated products.
Substitution: Products with substituted functional groups, such as hydroxyl or amino derivatives.
作用機序
The mechanism of action of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(2S,4E)-5-Chloro-2-(1-methylethyl)-4-pentenoic acid: A precursor in the synthesis of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide.
N,N-Dimethyl-2-(1-methylethyl)-4-pentenamide: A structurally similar compound lacking the chloro group.
Uniqueness
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific fields.
生物活性
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide, commonly referred to as a derivative of 4-pentenamide, exhibits significant biological activity that has garnered attention in pharmaceutical research. Its unique structure, characterized by a chloro substituent and a dimethylamide group, contributes to its interaction with biological systems. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₈ClNO
- Molecular Weight : 203.709 g/mol
- CAS Number : 324519-68-8
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 277.0 ± 33.0 °C
Biological Activity Overview
The biological activity of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide has been primarily studied in the context of its potential as a pharmaceutical agent. The following sections summarize key findings related to its efficacy and mechanisms.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the biosynthesis of certain biomolecules.
- Receptor Interaction : The compound exhibits affinity for various receptors, which may mediate its pharmacological effects. This includes interactions with G-protein coupled receptors (GPCRs) that are crucial for signal transduction in cells.
Pharmacological Studies
Recent research has highlighted the compound's potential therapeutic applications:
Antihypertensive Properties
A study investigated the antihypertensive effects of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide as an intermediate in the synthesis of Aliskiren, a known antihypertensive drug. Results indicated that the compound could lower blood pressure in animal models through the inhibition of the renin-angiotensin system (RAS) .
Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting a potential role in managing inflammatory diseases .
Case Studies and Experimental Findings
特性
CAS番号 |
324519-68-8 |
|---|---|
分子式 |
C10H18ClNO |
分子量 |
203.71 g/mol |
IUPAC名 |
5-chloro-N,N-dimethyl-2-propan-2-ylpent-4-enamide |
InChI |
InChI=1S/C10H18ClNO/c1-8(2)9(6-5-7-11)10(13)12(3)4/h5,7-9H,6H2,1-4H3 |
InChIキー |
MFPMAEZQAUDONN-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC=CCl)C(=O)N(C)C |
正規SMILES |
CC(C)C(CC=CCl)C(=O)N(C)C |
同義語 |
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide; (S,E)-5-Chloro-2-isopropyl-N,N-dimethylpent-4-enamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















